molecular formula C16H13BrFN5OS B12145472 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

Cat. No.: B12145472
M. Wt: 422.3 g/mol
InChI Key: YLSGJVODVBDRRW-UHFFFAOYSA-N
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Description

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 2-fluorobenzonitrile with hydrazine hydrate to form 2-fluorobenzohydrazide. This intermediate is then cyclized with thiourea to yield 4-amino-5-(2-fluorophenyl)-1,2,4-triazole.

    Introduction of the Bromophenyl Group: The triazole intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the fluorophenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole: Shares the fluorophenyl group and has similar biological activities.

    4-Bromo-2-(2-fluorobenzoyl)aniline: Contains both bromophenyl and fluorophenyl groups, making it structurally similar.

Uniqueness

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide is unique due to the presence of both a triazole ring and a sulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C16H13BrFN5OS

Molecular Weight

422.3 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C16H13BrFN5OS/c17-10-4-3-5-11(8-10)20-14(24)9-25-16-22-21-15(23(16)19)12-6-1-2-7-13(12)18/h1-8H,9,19H2,(H,20,24)

InChI Key

YLSGJVODVBDRRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br)F

Origin of Product

United States

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